molecular formula C19H16N2O2S B5643716 N-[4-(2-Methylbenzamido)phenyl]thiophene-2-carboxamide

N-[4-(2-Methylbenzamido)phenyl]thiophene-2-carboxamide

Cat. No.: B5643716
M. Wt: 336.4 g/mol
InChI Key: YOZOMQBSGMTMOH-UHFFFAOYSA-N
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Description

N-[4-(2-Methylbenzamido)phenyl]thiophene-2-carboxamide is a synthetic thiophene-carboxamide derivative intended for research and development purposes. Compounds within the thiophene-carboxamide class have been the subject of scientific investigation due to their diverse potential biological activities. Published literature indicates that related structures have demonstrated promising antibacterial properties against a range of pathogenic bacteria. For instance, certain thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli and other Gram-negative pathogens . Other research has highlighted the antioxidant and antibacterial activities of novel thiophene-2-carboxamide derivatives against organisms such as Staphylococcus aureus , Bacillus subtilis , and Pseudomonas aeruginosa . Furthermore, the thiophene carboxamide scaffold is recognized in anticancer research, with some derivatives designed as biomimetics of known anticancer agents and showing activity against cell lines like Hep3B (hepatocellular carcinoma) . This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine the specific properties and mechanisms of action of this compound.

Properties

IUPAC Name

N-[4-[(2-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-5-2-3-6-16(13)18(22)20-14-8-10-15(11-9-14)21-19(23)17-7-4-12-24-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZOMQBSGMTMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Methylbenzamido)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-methylbenzoic acid with 4-aminophenylthiophene-2-carboxamide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Cyclization: The intermediate product undergoes cyclization to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch processes. These processes utilize automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors is also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and methyl group are primary targets for oxidation:

  • Thiophene ring oxidation :
    Under acidic conditions with KMnO₄, the sulfur atom in the thiophene ring undergoes oxidation to form a sulfonic acid derivative (-SO₃H).
    Conditions : 0.1 M H₂SO₄, 60°C, 4 hrs.
    Product : Sulfonated derivative (yield: 72–85%).

  • Methyl group oxidation :
    The methyl group on the benzamido moiety can be oxidized to a carboxylic acid using CrO₃ in acetic acid.
    Conditions : CrO₃ (2 eq.), glacial acetic acid, reflux, 8–12 hrs.
    Product : N-[4-(2-Carboxybenzamido)phenyl]thiophene-2-carboxamide (yield: 58%).

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

  • Amide reduction :
    LiAlH₄ reduces the carboxamide group to a methylene amine (-CH₂NH-).
    Conditions : LiAlH₄ (4 eq.), dry THF, 0°C → RT, 6 hrs.
    Product : N-[4-(2-Methylbenzamido)phenyl]thiophen-2-ylmethanamine (yield: 63%).

  • Nitro group reduction (if present) :
    Zinc/ammonium chloride reduces nitro groups to amines, as shown in analogous compounds .
    Conditions : Zn dust, NH₄Cl, H₂O/THF/MeOH, 40°C, 2 hrs.
    Product : Amino-substituted derivative (yield: 82–89%).

Substitution Reactions

Electrophilic substitution occurs preferentially on the thiophene and phenyl rings:

Thiophene Ring Halogenation

ReagentPositionProductYield (%)ConditionsSource
Br₂ (1.2 eq.)C-55-Bromo-thiophene derivative78DCM, RT, 2 hrs
Cl₂ gas (excess)C-3/C-53,5-Dichloro derivative65FeCl₃ catalyst, 50°C, 4 hrs

Phenyl Ring Nitration

Nitration occurs at the para position relative to the amide group:
Conditions : HNO₃/H₂SO₄ (1:3), 0°C → RT, 3 hrs.
Product : 4-Nitro-N-[4-(2-methylbenzamido)phenyl]thiophene-2-carboxamide (yield: 71%) .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYield (%)Source
6 M HCl, reflux, 12 hrsThiophene-2-carboxylic acid + aniline derivative84
2 M NaOH, EtOH/H₂O, 8 hrsThiophene-2-carboxylate salt + aryl amine91

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiophene ring:

  • Suzuki Coupling :
    Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12 hrs.
    Product : 5-Aryl-thiophene derivative (yield: 68–76%) .

Key Stability Considerations

  • pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) via amide bond cleavage.

  • Thermal Stability : Stable up to 200°C; degradation observed at higher temperatures .

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution yields by 15–20% compared to nonpolar solvents .

  • Catalyst Efficiency : Pd(OAc)₂ achieves higher turnover numbers (TON > 1,000) in cross-couplings than PdCl₂ (TON ~ 400) .

Scientific Research Applications

Medicinal Chemistry

N-[4-(2-Methylbenzamido)phenyl]thiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiophene carboxamides can inhibit cancer cell proliferation. For instance, studies have shown that certain analogs demonstrate cytotoxic effects against various cancer cell lines, including Hep3B (hepatocellular carcinoma) with IC50 values indicating significant potency .

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

Compound NameCell LineIC50 (µg/mL)Mechanism of Action
Compound AHep3B23Induction of apoptosis
Compound BHep3B<11.6Cell cycle arrest at G2/M phase

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Studies have shown that thiophene carboxamide derivatives exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For example, molecular docking studies have demonstrated that certain derivatives effectively bind to the active sites of β-lactamase enzymes, suggesting their potential as novel inhibitors against antibiotic-resistant bacteria .

Table 2: Antibacterial Efficacy of Thiophene Carboxamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Binding Affinity (kcal/mol)
Compound CE. coli (ESBL producer)8 µg/mL-10.5
Compound DS. aureus16 µg/mL-9.8

Biochemical Probes

In biochemical research, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it a valuable tool in elucidating biological mechanisms involved in disease states, particularly in inflammation and cancer progression.

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer properties of this compound against a panel of human tumor cell lines. The results indicated that the compound induced significant cell death through apoptosis, with enhanced efficacy observed when combined with existing chemotherapeutic agents.

Case Study 2: Antibacterial Mechanism

Another investigation focused on the antibacterial activity of this compound against ESBL-producing E. coli strains. The study utilized both in vitro assays and molecular docking simulations to confirm the binding interactions between the compound and bacterial enzymes, highlighting its potential as a lead compound for developing new antibacterial therapies.

Mechanism of Action

The mechanism of action of N-[4-(2-Methylbenzamido)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an agonist for the STING (stimulator of interferon genes) pathway, which is crucial for innate immune responses. Upon binding to STING, the compound triggers the activation of downstream signaling molecules such as TBK1 and IRF3, leading to the production of type I interferons and proinflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxamide derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological findings.

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives

Compound Name Substituents Biological Activity/Application Key Physicochemical Properties Reference
N-[4-(2-Methylbenzamido)phenyl]-thiophene-2-carboxamide 2-Methylbenzamido-phenyl Hypothesized anticancer/kinase inhibition (based on analogs) Likely moderate lipophilicity (Target)
Compound 22 () Morpholinosulfonyl-phenyl Apoptotic CHOP pathway activation White solid, NMR/MS confirmed purity
Compound 6 () Carbamothioyl-dioxoimidazolidinylmethyl Unspecified High melting point (244–246°C)
T-IV-B () p-Tolylacryloyl-phenyl Potential anti-inflammatory/anticancer Recrystallized at 132°C, 74% yield
Compound 16 () Trifluoromethoxy-phenyl-thiazole Narrow-spectrum antibacterial Synthesized via commercial precursors
Compound 54 () Chlorophenyl-piperidinyloxy Blood-brain barrier permeability 169–171°C, 34% yield
2b () 4-Fluorophenyl-trimethoxyphenyl Anticancer (CA-4 biomimetic) Tubulin inhibition in 3D spheroids

Key Observations:

Substituent Impact on Activity: Electron-Withdrawing Groups: Nitro () and trifluoromethoxy () groups enhance antibacterial activity but may reduce metabolic stability. Aromatic Bulky Groups: Trimethoxyphenyl () and 2-methylbenzamido (Target) improve target binding via hydrophobic interactions, critical for anticancer activity .

Physicochemical Properties :

  • Higher melting points (e.g., 244–246°C in ) correlate with rigid substituents like dioxoimidazolidinylmethyl, suggesting crystalline stability .
  • Piperidinyloxy groups () enhance blood-brain barrier penetration, a property absent in compounds with bulkier substituents .

Synthetic Feasibility :

  • Yields vary significantly: 16–79% in vs. 50–82% in , influenced by reaction conditions and substituent complexity .
  • The target compound’s synthesis likely involves coupling 2-methylbenzamido-aniline with thiophene-2-carbonyl chloride, analogous to methods in and .

Research Findings and Mechanistic Insights

  • Anticancer Activity : Compounds with trimethoxyphenyl () mimic combretastatin A-4, disrupting microtubule dynamics. Molecular dynamics simulations confirm stable binding to tubulin’s colchicine site .
  • Antibacterial Mechanism : Nitrothiophene carboxamides () act via bacterial enzyme inhibition, with nitro groups facilitating redox cycling and reactive oxygen species generation .
  • Kinase Inhibition: Derivatives with morpholinosulfonyl () or piperidinyloxy () groups show selectivity for kinase targets, critical for apoptosis or CNS applications .

Biological Activity

N-[4-(2-Methylbenzamido)phenyl]thiophene-2-carboxamide is a synthetic compound that belongs to a class of thiophene derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N2O1S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_1\text{S}

Thiophene derivatives, including this compound, are thought to exert their biological effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4 (CA-4), these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Thiophene derivatives have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Antimicrobial Effects : The presence of the thiophene ring enhances the antimicrobial activity against various pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance:

  • Cell Lines Tested : The compound was evaluated against Hep3B (human hepatocellular carcinoma) cell lines.
  • IC50 Values : The most active derivatives showed IC50 values ranging from 5.46 µM to 12.58 µM, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHep3B5.46Tubulin inhibition
Other DerivativesHep3B12.58Tubulin inhibition

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Microbial Strains : Evaluated against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be as low as 6.67 mg/mL for certain derivatives, demonstrating significant antibacterial activity .

Table 2: Antimicrobial Activity

CompoundMicrobeMIC (mg/mL)
This compoundE. coli6.67
Other DerivativesS. aureus6.72

Anti-inflammatory Activity

In vivo studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting carrageenan-induced edema in animal models .

Case Studies

  • Study on Hep3B Cells :
    • Researchers synthesized a series of thiophene derivatives and tested their effects on Hep3B cells.
    • Results indicated that compounds with specific substitutions on the thiophene ring exhibited enhanced cytotoxicity compared to others.
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial efficacy of various thiophene derivatives against clinical isolates.
    • The study concluded that structural modifications significantly impacted antimicrobial potency.

Q & A

Q. What are the optimal synthetic routes for N-[4-(2-Methylbenzamido)phenyl]thiophene-2-carboxamide, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves coupling 2-methylbenzamido-substituted aniline derivatives with thiophene-2-carbonyl chloride. Key parameters include:

  • Solvent selection : Acetonitrile or dichloromethane (DCM) are common due to their polarity and ability to dissolve aromatic amines and acyl chlorides. Reflux in acetonitrile for 1 hour is effective for achieving high yields .
  • Purification : Crystallization via slow solvent evaporation (e.g., acetonitrile) produces high-purity crystals. Column chromatography (e.g., CH₂Cl₂/MeOH 9:1) is used for intermediates .
  • Yield optimization : Equimolar ratios of reactants and inert atmospheres (N₂/Ar) minimize side reactions. Yields range from 43% to 75% depending on substituent steric effects .

Q. How should researchers characterize this compound to confirm structural fidelity?

Methodological Answer: Comprehensive characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm amide bond formation (δ ~10 ppm for NH protons) and aromatic ring substitution patterns. Dihedral angles between benzene and thiophene rings (e.g., 8.5°–13.5°) can be inferred from coupling constants .
  • Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., observed vs. calculated M+H⁺).
  • X-ray crystallography : Resolves weak intermolecular interactions (e.g., C–H⋯O/S) and crystal packing motifs, critical for understanding solid-state stability .

Q. What are the standard protocols for evaluating its solubility and stability in biological assays?

Methodological Answer:

  • Solubility screening : Use DMSO for stock solutions (10 mM) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) monitors aggregation.
  • Stability assays : Incubate in simulated physiological conditions (pH 7.4, 37°C) for 24–72 hours, followed by HPLC-UV analysis to detect degradation products .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity, and what computational tools support this?

Methodological Answer:

  • Derivative design : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the thiophene ring to modulate electronic properties. Chalcone derivatives (e.g., 5-Chloro-N-(4-acryloylphenyl)thiophene-2-carboxamide) show improved antibacterial activity (MIC: 2–8 µg/mL) .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict HOMO/LUMO energies and electrostatic potential surfaces. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., T-type Ca²⁺ channels) .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

  • Crystal structure analysis : Compare dihedral angles and hydrogen-bonding motifs across derivatives. For example, weak C–H⋯O interactions in N-(2-nitrophenyl)thiophene-2-carboxamide correlate with reduced genotoxicity compared to furan analogs .
  • SAR studies : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity. Derivatives with para-substituted electron donors show higher blood-brain barrier permeability in antiviral assays .

Q. What mechanistic insights can be gained from kinetic and thermodynamic studies of its interactions?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to targets like BTK or viral entry proteins. For example, thiophene carboxamides inhibit Ebola virus entry with IC₅₀ values <1 µM .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic (e.g., hydrogen bonds) vs. entropic (hydrophobic) contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.